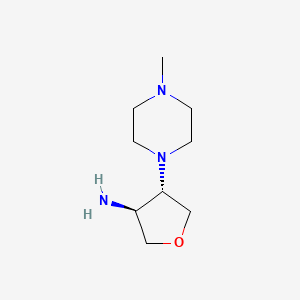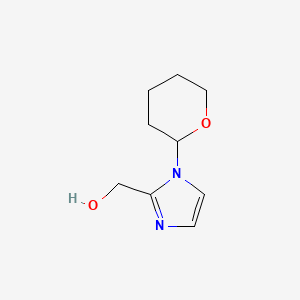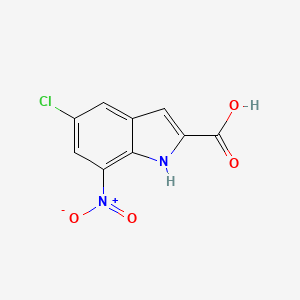
5-chloro-7-nitro-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-7-nitro-1H-indole-2-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloro group at the 5th position, a nitro group at the 7th position, and a carboxylic acid group at the 2nd position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-7-nitro-1H-indole-2-carboxylic acid typically involves the nitration of 5-chloro-1H-indole-2-carboxylic acid. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 7th position. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective introduction of the nitro group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-7-nitro-1H-indole-2-carboxylic acid undergoes various types of chemical reactions, including:
Electrophilic substitution: The presence of electron-withdrawing groups (chloro and nitro) makes the indole ring less reactive towards electrophilic substitution. under specific conditions, substitution reactions can occur at the available positions on the ring.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Coupling reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Nitration: Concentrated sulfuric acid and nitric acid at low temperatures.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride.
Coupling: Carbodiimides (e.g., EDC, DCC) for amide bond formation.
Major Products Formed
Reduction: 5-chloro-7-amino-1H-indole-2-carboxylic acid.
Coupling: Various amides and esters depending on the reactants used.
Scientific Research Applications
5-chloro-7-nitro-1H-indole-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to naturally occurring indole derivatives.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-chloro-7-nitro-1H-indole-2-carboxylic acid is primarily related to its ability to interact with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins or nucleic acids. The chloro group and carboxylic acid moiety can also contribute to the binding affinity and specificity of the compound towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1H-indole-2-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-nitro-1H-indole-2-carboxylic acid: Lacks the chloro group, which can affect its binding properties and reactivity.
5-chloro-7-nitroindole: Lacks the carboxylic acid group, which can influence its solubility and reactivity.
Uniqueness
5-chloro-7-nitro-1H-indole-2-carboxylic acid is unique due to the presence of both chloro and nitro groups, which impart distinct electronic properties to the indole ring. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in the synthesis of complex bioactive molecules.
Properties
Molecular Formula |
C9H5ClN2O4 |
|---|---|
Molecular Weight |
240.60 g/mol |
IUPAC Name |
5-chloro-7-nitro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O4/c10-5-1-4-2-6(9(13)14)11-8(4)7(3-5)12(15)16/h1-3,11H,(H,13,14) |
InChI Key |
OITGMXKMPMPOGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(NC2=C(C=C1Cl)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


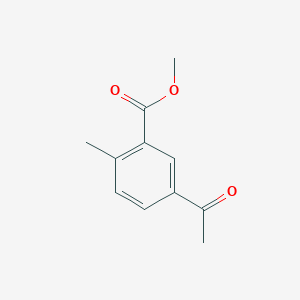
![[(2-Chloro-6-fluoro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11760165.png)

![[(1E)-3-{9-borabicyclo[3.3.1]nonan-9-yl}prop-1-en-1-yl]trimethylsilane](/img/structure/B11760176.png)
![7-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11760177.png)

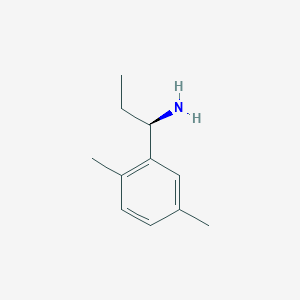
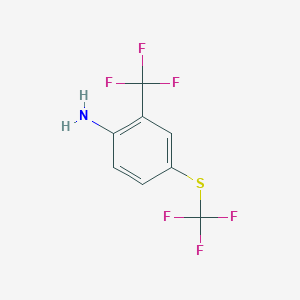
![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760200.png)
![[(2-Fluoro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11760208.png)
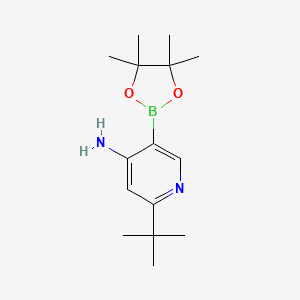
![4,7-Difluoro-2-hydrazinylbenzo[d]thiazole](/img/structure/B11760220.png)
